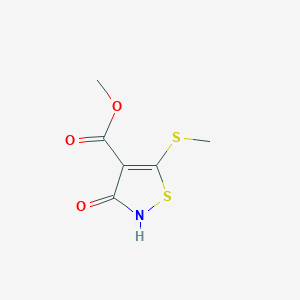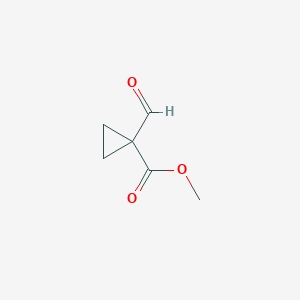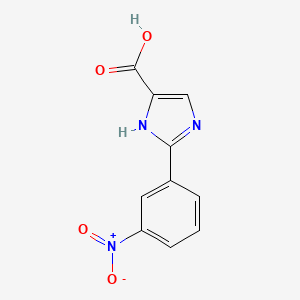
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate
概要
説明
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidone derivatives, such as this compound, involves several steps. The compound is typically synthesized from N-tert-butyloxycarbonylpiperidin-4-one with sodium hydride in tetrahydrofuran at 0 - 20℃ for 0.5h, followed by the addition of methyl iodide in tetrahydrofuran at 0 - 20℃ for 2h .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several stages. For example, the compound can be synthesized from N-tert-butyloxycarbonylpiperidin-4-one with sodium hydride in tetrahydrofuran, followed by the addition of methyl iodide .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.35 . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.01, indicating its lipophilicity . The compound is soluble, with a solubility of 0.448 mg/ml .科学的研究の応用
Synthesis of Piperidine Derivatives
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate is utilized in the stereoselective synthesis of piperidine derivatives. For example, its reaction with L-selectride in anhydrous tetrahydrofuran produces tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield (Boev et al., 2015). Additionally, the reaction of its dimethylhydrazone with BuLi and iodides of protected alcohols leads to tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are important for synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, derived from this compound, is an important intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).
In Molecular and X-ray Crystallography
This compound's derivatives are used in molecular and X-ray crystallography studies. X-ray studies reveal the structural details of these compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, which occurs in the 4-enol form and shows specific molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).
Development of Schiff Base Compounds
It is also used in the synthesis of Schiff base compounds. For example, its reaction with ethyl cyanomalonate and sulfur, followed by coupling with aromatic aldehydes, forms Schiff base compounds characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021).
Contribution to Drug Development
This compound contributes significantly to drug development processes, including synthesis routes that are simple, operationally straightforward, and suitable for industrial scale-up. This enhances the production of important intermediates in drug synthesis (Kong et al., 2016).
Safety and Hazards
作用機序
The mechanism of action, target, and biochemical pathways of a compound depend on its specific chemical structure and the functional groups it contains. In general, these compounds can interact with various biological targets such as enzymes, receptors, or DNA, leading to changes in cellular processes .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
The result of a compound’s action at the molecular and cellular level can vary widely, depending on the specific targets it interacts with and the nature of these interactions .
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound .
生化学分析
Biochemical Properties
Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress responses . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can activate certain signaling pathways, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy and potential changes in its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-8-13(4,5)10(16)14(6,7)9-15/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRUPOXYBYHRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424167.png)
![4,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424168.png)
![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)


![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424185.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)

